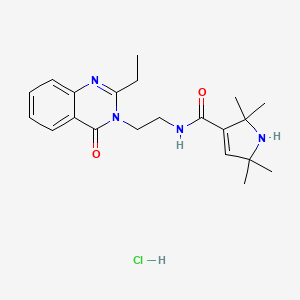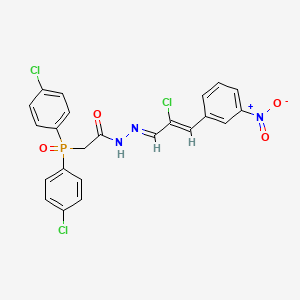
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is a complex organic compound characterized by the presence of multiple functional groups, including acetic acid, chlorophenyl, phosphinyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and 2-chloro-3-(3-nitrophenyl)-2-propenal. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the phosphinyl and nitrophenyl groups.
Dichlorodiphenylacetic acid: Another similar compound with two chlorophenyl groups attached to an acetic acid moiety.
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is unique due to the presence of the phosphinyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
135689-18-8 |
|---|---|
Molecular Formula |
C23H17Cl3N3O4P |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(Z)-2-chloro-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H17Cl3N3O4P/c24-17-4-8-21(9-5-17)34(33,22-10-6-18(25)7-11-22)15-23(30)28-27-14-19(26)12-16-2-1-3-20(13-16)29(31)32/h1-14H,15H2,(H,28,30)/b19-12-,27-14+ |
InChI Key |
RCMPGLYNSBHECS-UJIBODLCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)\Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



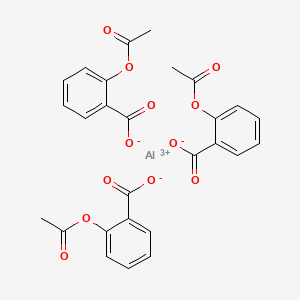
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
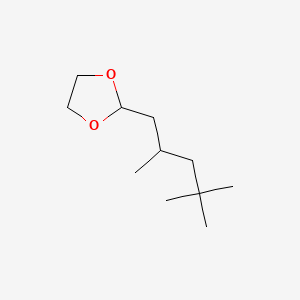
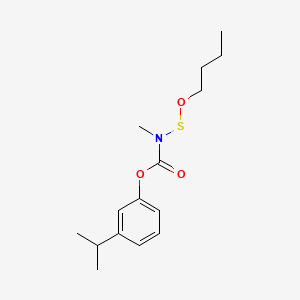
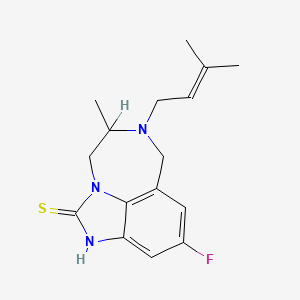
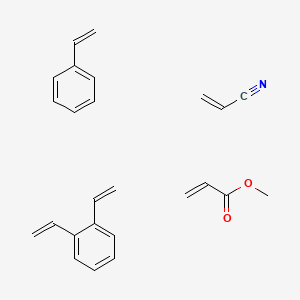
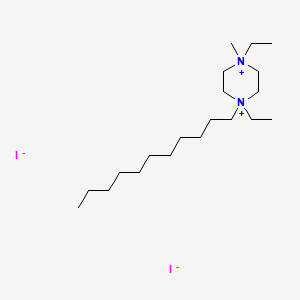
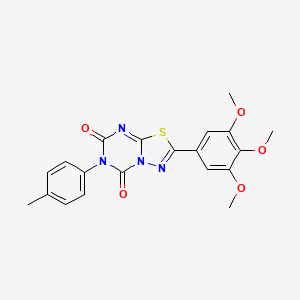

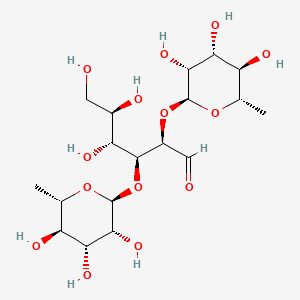
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)

